molecular formula C17H27N5O B6444159 1-(azepan-1-yl)-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]ethan-1-one CAS No. 2640975-72-8

1-(azepan-1-yl)-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]ethan-1-one

Cat. No. B6444159
CAS RN: 2640975-72-8
M. Wt: 317.4 g/mol
InChI Key: QRVMUNSCGGFLDC-UHFFFAOYSA-N
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Description

1-(Azepan-1-yl)-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]ethan-1-one, also known as 5-Methyl-2-(1-azepan-1-yl)-1H-pyridazin-3-amine, is a novel compound that has been studied for its potential applications in scientific research. This compound is a member of the pyridazine family of heterocyclic compounds, which has been known to possess a wide range of biological activities. The synthesis of 5-Methyl-2-(1-azepan-1-yl)-1H-pyridazin-3-amine is relatively straightforward and has been well documented in the literature.

Mechanism of Action

The mechanism of action of 1-(azepan-1-yl)-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]ethan-1-one(1-azepan-1-yl)-1H-pyridazin-3-amine is not well understood. However, it is believed that the compound may act as an agonist or antagonist on various receptors in the body, which could lead to various biological activities.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(azepan-1-yl)-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]ethan-1-one(1-azepan-1-yl)-1H-pyridazin-3-amine are not well understood. However, the compound has been studied for its potential anti-inflammatory, anti-tumor, anti-bacterial, and anti-viral activities. In addition, the compound has been shown to possess antioxidant properties, which could be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(azepan-1-yl)-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]ethan-1-one(1-azepan-1-yl)-1H-pyridazin-3-amine in laboratory experiments include its relatively simple synthesis, the availability of the compound in large quantities, and its relatively low cost. However, the compound may be unstable in certain conditions, and its biological activity may vary between different batches.

Future Directions

The potential future applications of 1-(azepan-1-yl)-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]ethan-1-one(1-azepan-1-yl)-1H-pyridazin-3-amine include further studies into its anti-tumor, anti-inflammatory, and anti-viral activities. In addition, the compound could be used to develop new drugs for the treatment of various diseases, such as cancer, Alzheimer’s disease, and cardiovascular diseases. The compound could also be used to study the structure-activity relationship of pyridazine derivatives and to develop new drug delivery systems. Finally, the compound could be used in the development of new materials for drug delivery and drug targeting.

Synthesis Methods

1-(azepan-1-yl)-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]ethan-1-one(1-azepan-1-yl)-1H-pyridazin-3-amine can be synthesized by a two-step process, which involves the reaction of 1-azepan-1-yl-2-piperazin-1-yl ethan-1-one with 6-methylpyridazin-3-amine. The reaction is carried out in a solvent such as dichloromethane or methanol at a temperature of around 80-90 °C. The resulting product is then purified by column chromatography.

Scientific Research Applications

1-(azepan-1-yl)-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]ethan-1-one(1-azepan-1-yl)-1H-pyridazin-3-amine has been studied for its potential applications in scientific research. For example, the compound has been used as a model compound to study the structure-activity relationship of pyridazine derivatives. The compound has also been studied for its potential applications in drug discovery and development.

properties

IUPAC Name

1-(azepan-1-yl)-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O/c1-15-6-7-16(19-18-15)21-12-10-20(11-13-21)14-17(23)22-8-4-2-3-5-9-22/h6-7H,2-5,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVMUNSCGGFLDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)CC(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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